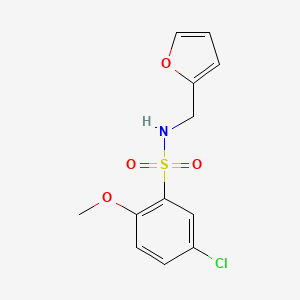

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide

Description

5-Chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide (CAS: 313660-05-8) is a sulfonamide derivative featuring a chloro substituent at position 5, a methoxy group at position 2 on the benzene ring, and a furan-2-ylmethyl group attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including anti-cancer, antimicrobial, and enzyme inhibitory properties . Its structure combines aromatic and heterocyclic motifs, which are often leveraged in drug design to optimize bioavailability and target specificity.

Properties

IUPAC Name |

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4S/c1-17-11-5-4-9(13)7-12(11)19(15,16)14-8-10-3-2-6-18-10/h2-7,14H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJLBFRCNLWGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide exhibits significant antibacterial properties. The compound acts by inhibiting bacterial enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study:

A study demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent against drug-resistant strains .

Anticancer Potential

The compound's mechanism of action extends to potential anticancer applications. Similar sulfonamide derivatives have been shown to induce apoptosis in cancer cells by disrupting critical metabolic pathways. Preliminary data suggest that this compound may exhibit similar effects.

Case Study:

In a recent evaluation, this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Properties

Emerging evidence suggests that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. Sulfonamides have been reported to inhibit inflammatory mediators, making them suitable candidates for further exploration in inflammatory diseases.

Case Study:

Animal model studies indicated a reduction in inflammatory markers following treatment with this compound, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The compound targets specific enzymes involved in cell wall synthesis, thereby exerting its antibacterial effects. The furan ring plays a crucial role in binding to the active site of the enzyme, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key physicochemical properties of the target compound with structurally related sulfonamides:

Key Observations :

- Substituent Effects : The benzoisoxazole derivative (11l) exhibits a higher molecular weight (396.83 vs. 301.75) and melting point (157–158°C) compared to the target compound, likely due to the fused aromatic ring system enhancing rigidity .

- Hydrophilicity : The hydroxyethyl and hydroxyethoxy substituents in and improve solubility but reduce lipophilicity, which may influence membrane permeability.

Pharmacological Activities

- Anti-Cancer Potential: Chalcone-sulfonamide hybrids (e.g., compound 75 in ) exhibit potent activity against HCT-116 and SF539 cell lines, attributed to the electron-withdrawing chloro and methoxy groups enhancing apoptosis .

- Antimicrobial Activity :

Structure-Activity Relationships (SAR)

- Furan vs.

- Chloro and Methoxy Groups : These substituents are critical for bioactivity; chloro enhances lipophilicity, while methoxy modulates electron density.

- Heterocyclic Attachments : Benzoisoxazole (11l) introduces steric bulk, which may hinder or enhance binding depending on the target pocket .

Biological Activity

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide functional group, a furan ring, and a methoxy group, which are pivotal in defining its biological properties. The synthesis typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with furan-2-ylmethanamine in the presence of a base like triethylamine, using dichloromethane as a solvent. This process facilitates the formation of the sulfonamide bond under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound targets bacterial enzymes involved in cell wall synthesis, disrupting essential metabolic pathways. The furan ring enhances binding affinity to the active sites of these enzymes, which is crucial for its antibacterial effects.

- Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities, making it a candidate for combating drug-resistant pathogens .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Activity | Tested Strain/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15.0 | |

| Antifungal | C. albicans | 20.5 | |

| Anticancer (breast cancer) | MCF-7 | 25.0 | |

| Enzyme Inhibition | Thymidylate Synthase | 0.62 |

Case Studies

- Antibacterial Activity : A study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant inhibition against E. coli with an IC50 of 15 µM. This suggests its potential utility in treating infections caused by resistant strains.

- Anticancer Potential : In vitro tests on the MCF-7 breast cancer cell line revealed an IC50 value of 25 µM, indicating moderate antiproliferative activity. The mechanism appears to involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis .

- Antifungal Properties : The compound also showed activity against C. albicans with an IC50 value of 20.5 µM, highlighting its broad-spectrum antimicrobial potential .

Q & A

Q. How can lab-scale synthesis be scaled to pilot production without compromising purity?

- Methodology :

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for intermediates prone to degradation .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.